Lapatinib metabolite M5
Description
Structure
3D Structure
Properties
CAS No. |
1807733-95-4 |
|---|---|
Molecular Formula |
C29H25ClFN4O4S+ |
Molecular Weight |
580.0 g/mol |
IUPAC Name |
6-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-1-(2-methylsulfonylethyl)pyridin-1-ium-3-ol |
InChI |
InChI=1S/C29H24ClFN4O4S/c1-40(37,38)12-11-35-16-23(36)7-9-27(35)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-10-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-16,18,36H,11-12,17H2,1H3/p+1 |
InChI Key |
YTXMIVIMYLIVIX-UHFFFAOYSA-O |
Canonical SMILES |
CS(=O)(=O)CC[N+]1=C(C=CC(=C1)O)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Mechanistic Pathways of Lapatinib Metabolite M5 Formation
Oxidative Biotransformation Routes
Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, is a key driver in the formation of Lapatinib (B449) metabolites. For M5, this process involves a sequence of oxidative reactions, starting with the formation of a precursor metabolite.
A previously unrecognized pathway in Lapatinib metabolism involves the C-hydroxylation of the fluorophenyl moiety to generate the primary metabolite known as M3. researchgate.net This initial hydroxylation is a critical precursor step. The formation of M3 sets the stage for subsequent metabolic transformations that lead to a variety of secondary metabolites. researchgate.net
Following its formation, the primary metabolite M3 undergoes further oxidation to yield the secondary metabolite, M5. researchgate.net This conversion is part of a broader metabolic cascade where primary metabolites are transformed into secondary and even tertiary metabolites through various oxidation reactions. researchgate.net The specific enzymes and precise mechanisms driving the oxidation of M3 to M5 are part of the ongoing investigation into Lapatinib's extensive biotransformation.
| Metabolic Step | Precursor | Resulting Metabolite | Key Transformation |
|---|---|---|---|
| Step 1 | Lapatinib | Metabolite M3 | C-Hydroxylation of the fluorophenyl moiety |
| Step 2 | Metabolite M3 | Metabolite M5 | Further Oxidation |
While direct evidence from the provided search results is limited, the formation of a pyridinium (B92312) salt structure, as identified for M5, can conceptually involve dioxygenation. This process would entail the incorporation of both atoms of molecular oxygen into the substrate, potentially leading to the ring-opening of the furan (B31954) moiety and subsequent rearrangement and cyclization to form the pyridinium ring system characteristic of M5. However, specific studies detailing dioxygenation as the definitive pathway for M5 formation were not prominently found.
Cyclization and Rearrangement Pathways
In addition to direct oxidative routes, the formation of M5 also involves significant molecular rearrangement and ring-forming events. These pathways are crucial for generating the final chemical structure of the M5 metabolite.
One of the significant pathways proposed for the formation of M5 involves the initial bioactivation of the dihydrofuran ring of Lapatinib. researchgate.net This activation makes the ring susceptible to further chemical changes. This step is consistent with the generation of a pyridinium salt structure for M5, which necessitates a substantial alteration of the original furan ring present in Lapatinib. researchgate.net
Following the bioactivation of the dihydrofuran ring, an intramolecular cyclization involving the secondary amine of the Lapatinib structure is proposed to occur. researchgate.net This internal rearrangement and ring-closure event leads to the formation of the pyridinium salt, M5. researchgate.net This metabolite is considered a precursor to another metabolite, M2 (a stable hydroxyl pyridine), which is formed upon the loss of the ethyl sulfone moiety from M5. researchgate.net It is also noteworthy that the formation of M5, a pyridinium salt, has been observed to be proportional to sample handling time under laboratory conditions, suggesting that its formation could be a result of the metabolic process, the sample isolation process, or a combination of both. researchgate.net
| Pathway Stage | Description | Resulting Intermediate/Product |
|---|---|---|
| Initiation | Bioactivation of the dihydrofuran ring | Activated Lapatinib Intermediate |
| Cyclization | Intramolecular cyclization involving the secondary amine | Metabolite M5 (Pyridinium Salt) |
| Further Metabolism | Loss of the ethyl sulfone moiety from M5 | Metabolite M2 (Hydroxyl Pyridine) |
Influence of Substrate Concentration on M5 Pathway Elucidation
The elucidation of the metabolic pathway leading to M5 is notably influenced by the concentration of the substrate, lapatinib. Research findings indicate that the observation of M5 formation is dependent on the experimental conditions, specifically the concentration of lapatinib used in in vitro studies.
One study that detailed the formation of M5 from M3 utilized a high substrate concentration of 50 µM lapatinib researchgate.net. The authors of this study suggested that the identification of this particular metabolic pathway, C-hydroxylation of the fluorophenyl moiety to M3 and its subsequent oxidation to M5, may be directly attributable to the high concentration of the substrate used in the experiment researchgate.net. This suggests that at lower, perhaps more physiologically typical concentrations, this metabolic pathway may be less prominent or not detectable.
The table below summarizes the experimental conditions under which the M5 metabolic pathway was observed.
| Parameter | Value |
| Substrate | Lapatinib |
| Incubation Concentration | 50 µM |
| Observed Primary Metabolite | M3 (C-hydroxylation of the fluorophenyl moiety) |
| Observed Secondary Metabolite | M5 (Oxidation of M3) |
| Implication | Observation of the M3 to M5 pathway may be concentration-dependent. |
These findings underscore the importance of substrate concentration in metabolic profiling studies and suggest that the formation of lapatinib metabolite M5 may be more relevant under conditions of high lapatinib exposure.
Enzymology of Lapatinib Metabolite M5 Biogenesis
Role of Cytochrome P450 (CYP) Isoforms in M5 Biotransformation
The metabolic conversion of Lapatinib (B449) is predominantly handled by CYP3A isoforms, with CYP3A4 and CYP3A5 being the principal contributors nih.govnih.gov. These enzymes are responsible for various oxidative reactions that lead to a range of metabolites, including the precursors to M5 researchgate.net. Differential activity between these two enzymes can lead to significant variations in the metabolic profile of Lapatinib researchgate.net.
Contribution of CYP3A4 to M5 Formation
CYP3A4 is a key enzyme in the biotransformation of Lapatinib. It facilitates the initial C-hydroxylation of Lapatinib's fluorophenyl moiety to create the primary metabolite M3 researchgate.net. Subsequently, CYP3A4 is also involved in the further oxidation of M3 to produce the secondary metabolite, M5 researchgate.net. Studies have demonstrated that CYP3A4 is involved in multiple Lapatinib metabolic pathways, including N-dealkylation and N-hydroxylation, showcasing its broad role in the drug's metabolism researchgate.net.
Contribution of CYP3A5 to M5 Formation
Similar to its isoform, CYP3A5 also plays a role in the metabolic cascade leading to M5. It contributes to the formation of the M3 metabolite, which serves as the direct precursor to M5 researchgate.net. While both CYP3A4 and CYP3A5 can catalyze this pathway, their efficiencies and the relative abundance of the metabolites they produce can differ, highlighting the distinct catalytic properties of each isoform researchgate.netnih.gov.
Comparative Analysis of Recombinant CYP3A4 and CYP3A5 Contributions to M5 Formation
In vitro studies utilizing recombinant human cytochrome P450 enzymes have been instrumental in dissecting the specific roles of CYP3A4 and CYP3A5. Research shows that both recombinant CYP3A4 (rCYP3A4) and recombinant CYP3A5 (rCYP3A5) can convert Lapatinib into a series of ten different metabolites, including the sequential formation of M3 and subsequently M5 researchgate.net.
These comparative studies reveal distinct differences in the metabolic profiles generated by each isoform. For instance, while both enzymes produce the necessary M3 precursor, their selectivity for other metabolic pathways, such as O-dealkylation and N-hydroxylation, varies significantly nih.govdrugbank.com. CYP3A4 demonstrates a broader capacity, forming O-dealkylated, N-hydroxylated, and N-dealkylated products to a similar extent in initial incubation phases, whereas CYP3A5 shows a higher selectivity for the O-dealkylation pathway nih.gov. This enzymatic differentiation underscores the complex and multifaceted nature of Lapatinib metabolism.
| Enzyme | Metabolic Pathway | Products | Key Findings |
|---|---|---|---|
| CYP3A4 | C-hydroxylation, Oxidation | M3, M5 | Catalyzes the sequential oxidation from Lapatinib to M3, and then M3 to M5. researchgate.net Also involved in N-dealkylation and N-hydroxylation pathways. researchgate.net |
| CYP3A5 | C-hydroxylation, Oxidation | M3, M5 | Contributes to the formation of M3 and its subsequent conversion to M5. researchgate.net Shows higher selectivity for O-dealkylation compared to CYP3A4. nih.gov |
In Vitro Enzyme Systems Employed for M5 Research
To investigate the intricate details of M5 biogenesis, researchers rely on specialized in vitro systems that replicate the metabolic environment of the human liver.
Recombinant Human Cytochrome P450 (rhCYP) Incubation Systems
To isolate the contribution of individual enzymes, researchers use recombinant human cytochrome P450 (rhCYP) systems. These systems express a single, specific CYP isoform, such as rCYP3A4 or rCYP3A5. Incubating Lapatinib with these specific recombinant enzymes has confirmed that both CYP3A4 and CYP3A5 are independently capable of catalyzing the formation of M5 through the M3 intermediate researchgate.net. This methodology is essential for making direct comparisons between the catalytic activities of different enzymes and understanding their specific roles in drug metabolism without confounding factors from other enzymes present in HLMs researchgate.netnih.gov.
| In Vitro System | Description | Application in M5 Research |
|---|---|---|
| Human Liver Microsomes (HLM) | Subcellular fractions of liver cells containing a mixture of drug-metabolizing enzymes. | Used to demonstrate the formation of M5 from Lapatinib in a complex, liver-like environment and to study overall metabolism. researchgate.netnih.gov |
| Recombinant Human Cytochrome P450 (rhCYP) | Systems expressing a single, specific human CYP enzyme. | Used to confirm the specific roles of CYP3A4 and CYP3A5 in the biogenesis of M5 and to compare their catalytic activities directly. researchgate.netnih.gov |
Further Metabolism and Disposition of Lapatinib Metabolite M5
Transformation to Downstream Metabolites
The metabolic cascade of lapatinib (B449) does not terminate with the formation of M5. This secondary metabolite serves as a substrate for further enzymatic reactions, leading to the generation of other metabolic products. The most well-documented transformation is its conversion to the hydroxypyridine metabolite M2.
Detailed metabolic studies have identified a direct precursor-product relationship between M5 and M2. researchgate.net M5 is characterized as a pyridinium (B92312) salt, which is a chemically reactive intermediate. researchgate.net The formation of the stable hydroxypyridine metabolite M2 occurs through the loss of the ethyl sulfone moiety from the M5 structure. researchgate.net
This biotransformation is a significant step in the metabolic clearance of lapatinib. However, it is important to note that the presence of both M2 and its precursor M5 could potentially be influenced by the isolation process during metabolic studies. researchgate.net Research involving the spiking of fecal homogenates with lapatinib has demonstrated that the formation of the pyridinium salt M5 can be proportional to the sample manipulation time under standard laboratory conditions, suggesting that its detection could be, in part, an artifact of the analytical process. researchgate.net
| Precursor Metabolite | Downstream Metabolite | Transformation |
| Lapatinib Metabolite M5 (Pyridinium Salt) | Hydroxypyridine Metabolite M2 | Loss of the ethyl sulfone moiety |
Elucidation of Subsequent Biotransformation Steps of M5
The biotransformation of lapatinib is complex, involving multiple enzymatic pathways. While the conversion of M5 to M2 is a key subsequent step, the broader picture of M5's metabolic fate is still an area of active investigation.
In vitro studies have provided a comprehensive biotransformation scheme for lapatinib. researchgate.net Within this framework, lapatinib is initially converted to five primary metabolites (M1, M3, M4, M8, and M10) through processes such as O-dealkylation, N-dealkylation, N-hydroxylation, and C-hydroxylation. researchgate.net These primary metabolites then undergo further oxidation reactions to form four secondary metabolites, which include M2 and M5. researchgate.net Specifically, one proposed pathway suggests that the primary metabolite M3, formed via C-hydroxylation of the fluorophenyl moiety, is further oxidized to generate M5. researchgate.net
Fecal elimination is the main route of excretion for lapatinib and its various metabolites. nih.gov This indicates that the biotransformations, including the further metabolism of M5, predominantly occur in the liver, and the resulting products are then cleared from the body via the biliary and fecal route. nih.govnih.gov
Analytical Methodologies for Lapatinib Metabolite M5 Studies
Advanced Spectrometric Techniques for Identification and Characterization
The precise identification and structural elucidation of drug metabolites like Lapatinib (B449) M5 heavily rely on advanced spectrometric methods. These techniques provide crucial information on the elemental composition and structural fragments of the molecule.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of drug metabolites. Its ability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy allows for the determination of the elemental composition of the metabolite. This is a critical first step in distinguishing the metabolite from other endogenous or exogenous compounds present in a biological sample.
For Lapatinib metabolite M5, HRMS provides the accurate mass of the protonated molecule [M+H]⁺, which is essential for confirming its molecular formula. The high resolving power of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers enables the differentiation of M5 from other isobaric species, which have the same nominal mass but different elemental compositions. This level of precision is paramount in complex biological matrices where a multitude of compounds are present.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation
While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is employed to decipher the structural details of this compound. In an MS/MS experiment, the precursor ion of M5 is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting product ions, or fragment ions, are then analyzed to piece together the structure of the original molecule.
The fragmentation pattern of Lapatinib M5 provides a unique fingerprint that can be used for its unequivocal identification. By analyzing the masses of the fragment ions, researchers can deduce the locations of metabolic modifications on the parent lapatinib structure. For instance, the loss of specific neutral fragments can indicate the presence and position of hydroxyl groups or other modifications resulting from the N- and α-carbon oxidation that forms M5. This detailed structural information is vital for understanding the metabolic pathway of lapatinib.
Chromatographic Separation Methods for M5 Isolation and Detection
To accurately analyze this compound using mass spectrometry, it must first be separated from the parent drug and other metabolites present in a biological sample. Chromatographic techniques are the cornerstone of this separation process.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of drug metabolites in complex mixtures. longdom.org LC separates the components of a mixture based on their physicochemical properties, such as polarity and size, before they are introduced into the mass spectrometer for detection and identification.
For the analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. These techniques utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase. By carefully controlling the composition of the mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol with additives like formic acid, researchers can achieve efficient separation of M5 from lapatinib and other related compounds. The retention time of M5 in the chromatographic system serves as an additional identifying characteristic. The enhanced resolution and speed of UHPLC systems are particularly beneficial for analyzing complex biological samples. longdom.org
Strategies for Metabolite Detection and Characterization in Complex Biological Matrices
Detecting and characterizing low-abundance metabolites like Lapatinib M5 in complex biological matrices such as plasma, urine, and feces presents significant analytical challenges. researchgate.net These matrices contain a vast excess of endogenous compounds that can interfere with the analysis and suppress the ionization of the target analyte. Therefore, effective sample preparation and sophisticated analytical strategies are essential.
The process typically begins with sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove the bulk of interfering substances and enrich the concentration of the metabolites. researchgate.net Following extraction, the sample is analyzed by LC-MS/MS.
To enhance the detection of M5, highly sensitive and selective mass spectrometric scan modes are utilized. Multiple reaction monitoring (MRM) is a common technique used for targeted quantification of known metabolites. In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for M5, which significantly improves the signal-to-noise ratio and provides high selectivity.
Methodological Considerations and Artifact Formation in Lapatinib Metabolite M5 Research
Potential for Artifactual Formation of M5 during Sample Processing
Research into the metabolic fate of lapatinib (B449) has revealed that the metabolite M5, a pyridinium (B92312) salt, may not solely arise from in vivo enzymatic processes. There is evidence to suggest that M5 can be formed as an artifact during the collection, storage, and analysis of biological samples. This non-enzymatic formation is a critical consideration for the accurate interpretation of metabolic profiles.
One proposed mechanism for the artifactual generation of M5 involves photooxidation. It is suggested that a dicarbonyl intermediate of a lapatinib precursor could undergo photooxidation, leading to the formation of the pyridinium salt structure of M5 researchgate.net. This implies that exposure of samples to light during processing could contribute to the artificial inflation of M5 levels.
Furthermore, experiments conducted with preclinical fecal homogenates spiked with lapatinib have provided direct evidence for the artifactual formation of M5. In these studies, the amount of M5 detected was observed to be proportional to the duration of sample manipulation under standard laboratory conditions researchgate.net. This finding underscores the susceptibility of lapatinib and its metabolites to degradation and transformation during routine analytical procedures.
Distinction between Enzymatically Formed M5 and Isolation/Manipulation Artifacts
Given the potential for both enzymatic and non-enzymatic origins, distinguishing between biologically relevant M5 and that which is artificially generated is a significant analytical challenge. Metabolite M5 is considered a precursor to the stable hydroxyl pyridine (B92270) metabolite, M2, suggesting a genuine metabolic pathway for its formation researchgate.net. However, the parallel potential for its artifactual creation necessitates careful experimental design and interpretation of results.
The primary strategy to differentiate between the two forms of M5 lies in the meticulous control of sample handling procedures. Key considerations include:
Minimizing Exposure to Light: Given the photooxidation hypothesis, protecting samples from light at all stages of collection, storage, and analysis is paramount. The use of amber-colored collection tubes and vials, as well as conducting procedures under low-light conditions, can help mitigate this artifact.
Controlling Temperature: Although not explicitly detailed for M5, temperature is a common factor that can influence the stability of drug metabolites. Maintaining samples at low temperatures (e.g., on ice or frozen) can slow down potential degradation and transformation reactions.
Standardizing and Minimizing Manipulation Time: As the formation of M5 has been shown to be time-dependent, it is crucial to standardize and minimize the duration of all sample processing steps. This includes the time taken for extraction, centrifugation, and reconstitution.
By implementing these controlled measures, researchers can reduce the contribution of artifactual M5, thereby obtaining a more accurate representation of the in vivo metabolic profile of lapatinib.
Impact of Sample Manipulation Time on M5 Observation and Quantification
The observation that the formation of the pyridinium salt M5 is proportional to the sample manipulation time has significant implications for its quantification in metabolic studies researchgate.net. Extended processing times can lead to a progressive increase in the concentration of M5, resulting in an overestimation of its true in vivo levels. This artifactual inflation can confound the interpretation of metabolic pathways and the assessment of the metabolite's potential physiological or toxicological effects.
To illustrate the potential impact of sample handling duration, the following conceptual data table demonstrates how the observed concentration of M5 might increase over time in a preclinical fecal homogenate sample spiked with lapatinib.
| Sample Manipulation Time (Minutes) | Observed Concentration of M5 (Relative Units) | Notes |
|---|---|---|
| 15 | 1.2 | Minimal processing time under controlled light and temperature conditions. |
| 30 | 2.5 | Standard processing time. |
| 60 | 5.1 | Extended processing time, showing a significant increase in M5. |
| 120 | 10.3 | Prolonged exposure to laboratory conditions, leading to substantial artifact formation. |
This table is a conceptual representation based on the reported proportional relationship between sample manipulation time and M5 formation and does not represent actual experimental data.
Q & A
Q. What are the primary metabolic pathways and enzymes involved in the formation of lapatinib’s major metabolites?
Lapatinib undergoes extensive hepatic metabolism via three primary routes:
- CYP3A4/5-mediated O-debenzylation : Generates the phenolic metabolite M1 (debenzylated lapatinib), which is further oxidized to a reactive quinoneimine intermediate implicated in hepatotoxicity .
- Aldehyde oxidase (AO)-mediated oxidation : Converts lapatinib and M1 into hydroxylated metabolites (AO-M1 and M3) .
- UGT1A1-mediated glucuronidation : Detoxifies M1 by forming the M1-glucuronide conjugate, reducing hepatic exposure to reactive intermediates . Methodological Tip: Use human liver microsomes (CYP3A activity) and S9 fractions (AO activity) with selective inhibitors (e.g., ketoconazole for CYP3A4, hydralazine for AO) to phenotype metabolic contributions .
Q. How can researchers detect and quantify reactive metabolites like quinoneimine-GSH adducts in vitro?
- Glutathione (GSH) trapping assays : Incubate lapatinib with hepatocytes or microsomes in the presence of GSH. Reactive metabolites form stable GSH adducts, detectable via LC-MS/MS .
- Isotopic labeling : Use deuterated analogs (e.g., D4-debenzylated lapatinib) to track metabolite formation and distinguish endogenous signals .
- Correlative analysis : Measure midazolam 19-hydroxylation (CYP3A activity marker) to link enzyme activity with reactive metabolite levels .
Advanced Research Questions
Q. How does interindividual variability in CYP3A activity influence reactive metabolite formation, and what experimental approaches quantify this variability?
- Key Finding : Total hepatic CYP3A activity (not CYP3A5 genotype alone) correlates strongly with M1 and quinoneimine-GSH levels (r = 0.75–0.91 in microsomes) .
- Experimental Design :
- Use primary human hepatocytes from diverse donors to capture 37–76-fold variability in CYP3A activity .
- Combine CYP3A induction (rifampicin) or inhibition (ketoconazole) with cytotoxicity assays in HepaRG cells to model individual susceptibility .
Q. What methodologies resolve contradictions between CYP3A genotype and observed metabolic activation in hepatotoxicity studies?
- Contradiction : CYP3A5 genotype poorly predicts lapatinib bioactivation, as CYP3A4 dominates metabolism even in CYP3A5 expressers .
- Resolution Strategies :
- Reaction phenotyping : Co-incubate lapatinib with CYP3cide (CYP3A4 inhibitor) and ketoconazole to dissect contributions of CYP3A4 vs. CYP3A5 .
- Cytosolic vs. microsomal fractions : Isolate AO (cytosolic) and CYP3A (microsomal) pathways to assess competing detoxification/bioactivation routes .
- Multi-omics integration : Cross-reference metabolomics data (e.g., M1/M3 ratios) with proteomics (UGT1A1/CYP3A expression) to identify detoxification outliers .
Q. How can researchers distinguish detoxification from bioactivation pathways in lapatinib metabolism?
- Competitive Pathway Analysis :
- Glucuronidation/Sulfation : Measure UGT1A1-mediated M1-glucuronide formation using recombinant enzymes or hepatocyte models .
- AO vs. CYP3A competition : Observe inverse correlations between M1 (CYP3A product) and AO-M1 levels (r = -0.62 in hepatocytes) .
Data Integration and Contradiction Management
Q. How should researchers address discrepancies in metabolite identification across databases?
- Challenge : Structural inconsistencies in public databases (e.g., HMDB, PubChem) complicate metabolite annotation .
- Solution :
- Use community-curated resources adhering to FAIR principles (Findable, Accessible, Interoperable, Reproducible) .
- Cross-validate findings with reaction phenotyping data (e.g., enzyme knockout/knockdown in cell models) .
Q. What statistical approaches are recommended for metabolomics studies on lapatinib metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
